N-Benzyl Salbutamol Acetonide
Description
Evolution of Salbutamol (B1663637) Derivatives in Academic Organic Chemistry Research
The study of salbutamol derivatives in academic research has been a dynamic field, driven by the quest for compounds with improved pharmacological profiles, such as enhanced selectivity for the β2-adrenergic receptor and longer duration of action. nih.govtandfonline.com Early research focused on modifications of the salbutamol structure to understand structure-activity relationships. nih.gov
A significant evolution in the synthesis of salbutamol derivatives has been the development of asymmetric synthesis methods. sioc-journal.cnic.ac.uk The (R)-enantiomer of salbutamol is the pharmacologically active form, and early syntheses often resulted in a racemic mixture. mdpi.comdrugbank.com Consequently, much research has been dedicated to stereoselective synthetic routes to produce the pure (R)-enantiomer, thereby avoiding potential adverse effects associated with the (S)-enantiomer. ic.ac.ukwikipedia.org
Modern synthetic strategies often employ advanced catalytic systems and protecting group chemistry to achieve high yields and purity. researchgate.netacs.org The use of flow chemistry platforms has also been explored to optimize photochemical synthesis routes for salbutamol fragments. researchgate.net These advancements reflect a broader trend in organic chemistry towards more efficient, selective, and sustainable synthetic methodologies. google.com
Defining the Research Niche of N-Benzyl Salbutamol Acetonide within Medicinal Chemistry and Synthetic Pathways
The primary research niche of this compound is as a protected intermediate in the synthesis of novel salbutamol derivatives for medicinal chemistry research. evitachem.comchemicalbook.com The acetonide group protects the two hydroxyl groups on the aromatic ring, while the N-benzyl group protects the secondary amine. This protection is crucial for preventing unwanted side reactions during subsequent chemical modifications at other positions of the molecule.
For instance, the synthesis of this compound Methyl Ether, a related research compound, involves the methylation of the remaining hydroxyl group. evitachem.com The presence of the acetonide and N-benzyl protecting groups ensures that methylation occurs selectively at the desired position. Following the desired modification, these protecting groups can be removed to yield the final target molecule.
Therefore, this compound is not typically investigated for its own biological activity but is a key tool for synthetic chemists to build more complex molecules that may have potential as new therapeutic agents. nih.govacs.orgacs.org Its utility lies in facilitating the exploration of the chemical space around the salbutamol scaffold.
Current Gaps and Future Directions in Fundamental Research on Salbutamol Acetonide Derivatives
Despite the advances in the synthesis of salbutamol derivatives, several research gaps and opportunities for future investigation remain, particularly concerning acetonide-protected intermediates like this compound.
A significant challenge lies in the development of more efficient and environmentally friendly synthetic routes. google.com While current methods are effective, they can involve multiple steps and the use of hazardous reagents. Future research could focus on developing "greener" synthetic pathways with higher atom economy and fewer waste products.
Another area for future exploration is the development of novel protecting group strategies. While the acetonide and N-benzyl groups are effective, the development of alternative protecting groups that can be removed under milder or more specific conditions could enhance the versatility of the synthetic toolbox for creating salbutamol analogs.
Furthermore, there is a continuous need for the discovery of new bronchodilators with improved properties. nih.govtandfonline.com The use of intermediates like this compound to synthesize a wider diversity of derivatives could lead to the identification of compounds with novel mechanisms of action or improved therapeutic profiles. This includes the synthesis of compounds for high-throughput screening to identify new lead structures. The exploration of novel drug delivery systems, such as dry powder inhalers, for new salbutamol derivatives also represents a promising avenue for future research. frontiersin.org
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-22(2,3)24(14-17-9-7-6-8-10-17)15-20(25)18-11-12-21-19(13-18)16-26-23(4,5)27-21/h6-13,20,25H,14-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOWFWXOFPFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzyl Salbutamol Acetonide
Strategic Approaches to Acetonide Formation and Protection
The synthesis of N-Benzyl Salbutamol (B1663637) Acetonide commences with the protection of the diol functionality of Salbutamol. This is a critical step to ensure regioselectivity in the subsequent benzylation reaction. The formation of the acetonide prevents the reaction of the benzyl (B1604629) group with the phenolic and primary alcohol hydroxyl groups.
Mechanisms and Catalysis in Salbutamol Acetonide Synthesis
The protection of the hydroxyl groups in Salbutamol is achieved by reacting it with acetone (B3395972) in the presence of an acid catalyst, leading to the formation of a cyclic acetal (B89532), specifically Salbutamol Acetonide. evitachem.com This reaction is a classic example of ketal formation, where the diol acts as the alcohol component.
The mechanism involves the protonation of the acetone carbonyl group by the acid catalyst, which enhances its electrophilicity. The hydroxyl groups of Salbutamol then act as nucleophiles, attacking the activated carbonyl carbon. A series of proton transfer and dehydration steps ensue, ultimately resulting in the formation of the stable five-membered dioxolane ring of the acetonide.
Various acid catalysts can be employed for this transformation. Common choices include protic acids such as hydrochloric acid or p-toluenesulfonic acid, and Lewis acids like zirconium tetrachloride (ZrCl4). organic-chemistry.org The choice of catalyst can influence the reaction rate and yield. For instance, ZrCl4 has been shown to be an efficient catalyst for diol protection as an acetonide. organic-chemistry.org
Optimized Conditions for Acetonide Group Introduction
Optimization of the reaction conditions is crucial for maximizing the yield and purity of Salbutamol Acetonide. Key parameters that are often fine-tuned include the choice of solvent, temperature, and reaction time.
The reaction is typically carried out in an excess of acetone, which serves as both a reactant and a solvent. Anhydrous conditions are generally preferred to prevent the hydrolysis of the formed acetonide. The temperature can vary, but the reaction is often performed at room temperature or with gentle heating to accelerate the process. Molecular iodine has been noted as a catalyst for acetalation under solvent-free conditions, which can be an environmentally friendly approach. organic-chemistry.org
Regioselective Benzylation Procedures
Following the successful protection of the diol as an acetonide, the next key transformation is the regioselective benzylation of the secondary amine. This step introduces the benzyl group onto the nitrogen atom of the salbutamol backbone.
Nucleophilic Substitution Reactions for N-Benzylation
The N-benzylation of Salbutamol Acetonide is typically achieved through a nucleophilic substitution reaction. evitachem.com In this process, the nitrogen atom of the secondary amine in Salbutamol Acetonide acts as a nucleophile, attacking an electrophilic benzyl source, most commonly benzyl chloride or benzyl bromide. evitachem.comgacariyalur.ac.in
This reaction follows an SN2 mechanism, where the lone pair of electrons on the nitrogen atom directly displaces the halide leaving group from the benzylic carbon. gacariyalur.ac.in The success of this reaction is contingent on the nucleophilicity of the amine and the reactivity of the benzyl halide.
Exploration of Solvents and Bases in Benzylation Protocols
The choice of solvent and base is critical in N-benzylation reactions to ensure high yields and minimize side reactions. A base is required to deprotonate the secondary amine, thereby increasing its nucleophilicity. evitachem.com Common bases used for this purpose include organic amines like triethylamine (B128534) or diisopropylethylamine, or inorganic bases such as potassium carbonate.
The solvent plays a multifaceted role, including dissolving the reactants and influencing the reaction rate. A variety of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and acetone being common choices. worktribe.com The selection of the solvent can impact the solubility of the reactants and the stability of the transition state. For instance, DMF is a frequently used solvent for heteroatom alkylation reactions. worktribe.com The reaction conditions, including the specific combination of solvent and base, are optimized to favor the desired N-benzylation product. evitachem.com
Photochemical Approaches to Benzylic Oxidative Cyclization in Salbutamol Fragments
Recent research has explored photochemical methods for the synthesis of bioactive fragments of salbutamol. nih.gov One such approach involves a benzylic oxidative cyclization. nih.gov This method represents an innovative strategy for constructing the aryl vicinyl amino alcohol moiety present in salbutamol and its derivatives. nih.gov
While not a direct step in the synthesis of N-Benzyl Salbutamol Acetonide as outlined above, this photochemical approach highlights advanced synthetic strategies that could potentially be adapted for the synthesis of related compounds. The process involves a C-C bond-forming reaction followed by a high-yielding benzylic oxidative cyclization, which can be performed in a self-optimizing flow photochemistry platform. nih.gov This technique offers potential advantages in terms of efficiency and control over the reaction. nih.gov
Advanced Derivatization and Functionalization Strategies
The protected this compound serves as a versatile intermediate for a variety of chemical modifications. These derivatization strategies allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in related compounds.
The oxidation of this compound derivatives can target several sites, primarily the secondary alcohol, to yield corresponding ketones or further to carboxylic acids depending on the reagents and conditions employed. evitachem.com The presence of the N-benzyl group can influence the reaction's electronics; studies on related N-benzyl-4-piperidone analogs show that N-benzyl derivatives exhibit higher oxidation potentials compared to their N-methyl counterparts. nih.gov Electrochemical studies on such analogs reveal a two-electron irreversible oxidation process, suggesting that the N-benzyl group makes the molecule less susceptible to oxidation than other derivatives. nih.gov This process is often diffusion-controlled. nih.gov
Common oxidizing agents can be employed to transform the alcohol group. evitachem.com
Table 1: Oxidizing Agents for this compound Derivatives
| Oxidizing Agent | Potential Product | Reference |
| Potassium permanganate (B83412) (KMnO₄) | Ketone or Carboxylic Acid | evitachem.com |
| Chromium trioxide (CrO₃) | Ketone or Carboxylic Acid | evitachem.com |
| Electrochemical Oxidation | Dimerized products via Shono-type oxidation | nih.gov |
The reduction of derivatives formed from this compound, such as the ketone formed from oxidation, can regenerate the alcohol, often with stereochemical implications. The choice of reducing agent is critical in controlling the stereoselectivity of the reduction. tkk.fi Standard reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) are effective for converting ketones to alcohols. evitachem.com
For N-protected amino ketones, the stereochemical outcome can be directed. Chelating reducing agents, such as various borohydrides, tend to favor the formation of the anti-diastereomer. tkk.fi Conversely, the use of bulky, non-chelating reducing agents like Lithium tri-tert-butoxyaluminum hydride (LiAl(O-tBu)₃H) can lead to the selective formation of the syn-diastereomer. tkk.fi More advanced methods, such as asymmetric hydrogenation using a polymer-immobilized chiral diamine-ruthenium-BINAP system, can achieve nearly perfect enantioselectivity, yielding specific isomers like the syn-β-amide alcohol. researchgate.net
Table 2: Reducing Agents and Stereochemical Outcomes
| Reducing Agent | Typical Outcome | Stereoselectivity | Reference |
| Sodium borohydride (NaBH₄) | Alcohol | Moderately anti-selective | evitachem.comtkk.fi |
| Lithium aluminum hydride (LiAlH₄) | Alcohol | --- | evitachem.com |
| LiAl(O-tBu)₃H | Alcohol | syn-selective | tkk.fi |
| Chiral Ru-BINAP-diamine | Chiral Alcohol | Highly syn-selective | researchgate.net |
The N-benzyl group on the salbutamol scaffold is amenable to nucleophilic substitution reactions. evitachem.comsmolecule.com This allows for the cleavage of the benzyl group and the introduction of a wide array of other functional groups, providing a pathway to novel derivatives. evitachem.comsmolecule.com Reagents such as alkyl halides can be used to replace the benzyl group, diversifying the molecular structure for further investigation. evitachem.com
In the synthesis of related derivatives, such as this compound Methyl Ether, a methylation step is a key transformation. evitachem.com This final step typically involves reacting the precursor with a methylating agent like methyl iodide in the presence of a base to form the methyl ether derivative. evitachem.com
Substitution Reactions and Introduction of Novel Functional Groups
Deprotection Methodologies for Acetonide and Benzyl Groups
The acetonide and N-benzyl groups serve as effective protecting groups during synthesis. Their selective removal is a critical step to unveil the final target molecule, such as salbutamol or its N-substituted analogs. The acetonide protects the catechol hydroxyls, while the benzyl group protects the secondary amine. Deprotection of the acetonide can be achieved through methods like acid hydrolysis. core.ac.uk
Catalytic hydrogenation is a standard and efficient method for the removal of N-benzyl protecting groups. google.com This process, also known as hydrogenolysis, involves reacting the N-benzyl compound with hydrogen gas in the presence of a metal catalyst.
A widely used catalyst for this transformation is palladium on carbon (Pd/C). google.com The reaction is typically carried out under a hydrogen atmosphere and proceeds to completion to yield the debenzylated secondary amine. google.commpdkrc.edu.in
An alternative and often milder approach is catalytic transfer hydrogenation. This method avoids the need for pressurized hydrogen gas, instead using a hydrogen donor molecule like formic acid in conjunction with the Pd/C catalyst. organic-chemistry.org This technique is particularly valuable in the synthesis of complex molecules as it allows for the selective removal of benzyl groups under gentle conditions, preserving other sensitive functional groups. organic-chemistry.org
Table 3: Methods for N-Benzyl Deprotection
| Method | Reagents | Key Features | Reference |
| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Standard, efficient method. | google.com |
| Catalytic Transfer Hydrogenation | Formic Acid, Palladium on Carbon (Pd/C) | Mild conditions, avoids pressurized H₂ gas. | organic-chemistry.org |
Acid-Catalyzed Acetonide Hydrolysis
The acid-catalyzed hydrolysis of the acetonide protecting group is a critical deprotection step in the synthesis of N-Benzyl Salbutamol and related compounds. This reaction regenerates the diol functionality on the aromatic ring, which is essential for the compound's ultimate structure and activity. The acetonide group, formally an isopropylidene ketal, is stable to many reaction conditions but can be readily cleaved under acidic aqueous environments.
The mechanism of acid-catalyzed acetonide hydrolysis involves the protonation of one of the acetonide's oxygen atoms by an acid catalyst. This initial protonation makes the acetal carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a hemiacetal intermediate, followed by further protonation and elimination of acetone to yield the free diol. The choice of acid catalyst and reaction conditions can be tailored to the specific substrate to ensure efficient deprotection without causing unwanted side reactions.
Detailed research findings on the acid-catalyzed hydrolysis of salbutamol acetonide derivatives reveal various effective methodologies. For instance, the hydrolysis of (rac)-albuterol acetonide has been successfully achieved using a mixture of acetic acid and water. core.ac.uk In one set of experiments, a 20-fold excess of a 50/50 acetic acid/water mixture was used as the solvent. When this mixture was heated to reflux, the deprotection was complete within 1.5 hours. core.ac.uk Lowering the temperature to 50°C increased the reaction time to 6 hours. core.ac.uk
In the synthesis of racemic salbutamol, an intermediate protected with an acetonide group was deprotected using dilute hydrochloric acid. google.com The pH of the reaction mixture was adjusted to 1.0 with 1N HCl, and the mixture was stirred overnight in ice water to afford the deprotected product. google.com Other reported conditions for similar intermediates in salbutamol synthesis include the use of hydrochloric acid in a 1:1 water/ethanol mixture at 20-25°C for 6 hours, or sulfuric acid in a 1:1 water/isopropanol mixture at the same temperature for 8 hours. google.com These findings highlight that both mineral acids and organic acids can be effectively employed for this transformation.
The following interactive data table summarizes representative conditions for the acid-catalyzed hydrolysis of salbutamol acetonide derivatives, which are analogous to the deprotection of this compound.
| Substrate | Acid Catalyst | Solvent System | Temperature | Reaction Time | Yield | Reference |
| (rac)-Albuterol Acetonide | Acetic Acid | Acetic Acid/Water (1:1) | Reflux | 1.5 hours | Not Specified | core.ac.uk |
| (rac)-Albuterol Acetonide | Acetic Acid | Acetic Acid/Water (1:1) | 50°C | 6 hours | Not Specified | core.ac.uk |
| Salbutamol Acetonide Intermediate | Hydrochloric Acid (1N) | Water | Ice Water (0-5°C) | Overnight | ~80% (two steps) | google.com |
| Salbutamol Acetonide Intermediate | Hydrochloric Acid | Water/Ethanol (1:1) | 20-25°C | 6 hours | Not Specified | google.com |
| Salbutamol Acetonide Intermediate | Sulfuric Acid | Water/Isopropanol (1:1) | 20-25°C | 8 hours | Not Specified | google.com |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of N-Benzyl Salbutamol (B1663637) Acetonide would be expected to display a series of signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the proton's local electronic environment. The integration of each signal reveals the number of protons it represents, and the splitting pattern (multiplicity) provides information about neighboring protons.
Key expected signals would include those for the aromatic protons of the benzyl (B1604629) and substituted phenyl rings, the benzylic protons, the methine proton of the ethanolamine (B43304) backbone, the methylene (B1212753) protons adjacent to the nitrogen, the tert-butyl group protons, and the gem-dimethyl and methylene protons of the acetonide group.
Predicted ¹H NMR Data for N-Benzyl Salbutamol Acetonide (Note: This table is predictive and based on analogous structures, as specific experimental data is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Benzyl) | 7.20-7.40 | Multiplet | 5H |
| Aromatic (Benzodioxin) | 6.70-7.10 | Multiplet | 3H |
| O-CH₂-Ar | 4.80 | Singlet | 2H |
| CH-OH | 4.60-4.70 | Doublet of doublets | 1H |
| N-CH₂-Ph | 3.60-3.80 | Multiplet (AB system) | 2H |
| CH₂-N | 2.60-2.80 | Multiplet | 2H |
| C(CH₃)₂ (Acetonide) | 1.50 | Singlet | 6H |
| C(CH₃)₃ (tert-Butyl) | 1.10 | Singlet | 9H |
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the ¹H NMR, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is particularly useful for identifying quaternary carbons, which are not observable in ¹H NMR. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on analogous structures, as specific experimental data is not publicly available.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (Quaternary) | 150-155, 138-140, 130-135 |
| Aromatic (CH) | 115-130 |
| O-C-O (Acetonide) | 98-100 |
| CH-OH | 68-72 |
| O-CH₂-Ar | 65-68 |
| N-CH₂-Ph | 55-60 |
| C(CH₃)₃ (tert-Butyl) | 50-55 |
| CH₂-N | 45-50 |
| C(CH₃)₃ (tert-Butyl) | 25-30 |
| C(CH₃)₂ (Acetonide) | 20-25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the molecule's connectivity and spatial arrangement, a suite of 2D NMR experiments is essential. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. oxinst.comnanalysis.com Cross-peaks in a COSY spectrum would confirm the connectivity within the ethanolamine backbone and the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly attached proton and carbon atoms. columbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This experiment is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOE correlations could help define the relative orientation of the substituents around the chiral center.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of a compound, typically to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the molecular formula. For this compound (C₂₃H₃₁NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) results in a spectrum characterized by bands that correspond to specific molecular vibrations. These spectra serve as a molecular fingerprint, allowing for the identification of key functional groups.
The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. The presence of both an acetonide and a benzyl group introduces specific spectral signatures.
The benzyl moiety would be identified by several characteristic bands:
Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region. vscht.cz
Aromatic C=C Stretching: A series of medium to weak absorptions typically appear in the 1600-1450 cm⁻¹ range. libretexts.org
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern of the benzene (B151609) ring. vscht.cz
The acetonide group , a cyclic ketal, would be characterized by:
C-O Stretching: Strong bands associated with the C-O-C linkages of the dioxolane ring are expected in the 1250-1000 cm⁻¹ region. msu.edu
C(CH₃)₂ Group Vibrations: Vibrations associated with the gem-dimethyl group, such as symmetric and asymmetric bending, would appear in the fingerprint region (approximately 1380 cm⁻¹ and 1370 cm⁻¹).
Other significant functional groups in the molecule include:
O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ would indicate the presence of the hydroxyl group. libretexts.org The broadness is typically due to hydrogen bonding.
Aliphatic C-H Stretching: Strong absorptions from the tert-butyl and other aliphatic parts of the molecule would be observed between 3000 and 2850 cm⁻¹. libretexts.org
C-N Stretching: This vibration for a tertiary amine is typically found in the 1250-1000 cm⁻¹ range and may overlap with other absorptions. msu.edu
A hypothetical and simplified IR peak assignment for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Alcohol | ~3400 (broad) |
| Aromatic C-H Stretch | Benzyl | 3100-3000 |
| Aliphatic C-H Stretch | Acetonide, tert-Butyl | 2960-2850 |
| Aromatic C=C Stretch | Benzyl | 1600-1450 |
| C-O Stretch | Acetonide, Alcohol | 1250-1000 |
| C-N Stretch | Tertiary Amine | 1250-1000 |
| Aromatic C-H Out-of-Plane Bend | Benzyl | 900-675 |
This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.
The three-dimensional arrangement, or conformation, of the this compound molecule can influence its vibrational spectra. Rotations around single bonds, such as the C-C bond of the ethanolamine side chain or the C-N bond, can lead to different stable conformers (rotamers). These different spatial arrangements can cause slight shifts in the vibrational frequencies of the involved functional groups.
For instance, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom could lead to a sharpening and shifting of the O-H stretching band to a lower frequency. The conformation of the benzyl group relative to the rest of the molecule could also affect the positions and intensities of the aromatic C-H and C=C bands. In a bulk sample, the observed spectrum is an average of the spectra of all conformations present at a given temperature.
Vibrational Band Assignment for Acetonide and Benzyl Moieties
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a single, high-quality crystal of this compound is required. The growth of such a crystal is a critical first step. Common methods include:
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility and promotes crystallization.
Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Once a suitable crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The intensities and positions of these diffracted beams are meticulously recorded by a detector.
The collected diffraction data is then used to solve and refine the crystal structure. This computational process generates an electron density map of the unit cell, from which the positions of the individual atoms can be determined. The refinement process optimizes these atomic positions to achieve the best fit with the experimental diffraction data.
A crystallographic study of a related compound, salbutamol oxalate, revealed disorder at the chiral center and rapid rotation of the tert-butyl group. nih.govresearchgate.net A similar analysis for this compound would provide precise measurements of all bond lengths and angles.
The table below presents hypothetical crystal data and structure refinement parameters, illustrating the type of information obtained from an X-ray crystallography experiment.
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₂₃H₃₁NO₃ |
| Formula Weight | 369.50 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 13.8 |
| β (°) | 95.5 |
| Volume (ų) | 2190 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.12 |
| R-factor | < 0.05 |
This table is for illustrative purposes only and does not represent experimental data.
Stereochemical Aspects and Chiral Recognition in N Benzyl Salbutamol Acetonide Research
Enantioselective Synthesis Approaches
The creation of single-enantiomer pharmaceuticals is a significant goal in drug synthesis to optimize therapeutic effects and minimize potential side effects associated with the undesired enantiomer. researchgate.netrsc.org Enantioselective synthesis aims to produce a specific stereoisomer of a chiral compound.
Asymmetric Synthesis of Salbutamol (B1663637) Precursors and Acetonide Formation
The asymmetric synthesis of salbutamol precursors is a well-explored area, often serving as the foundation for producing derivatives like N-Benzyl Salbutamol Acetonide. A common strategy involves the asymmetric reduction of a prochiral ketone. For instance, the reduction of an α-bromoketone or an α-ketoimine can be catalyzed by chiral oxazaborolidines to yield a chiral center with a high degree of stereospecificity. ic.ac.uk The choice of catalyst is crucial in determining which enantiomer is predominantly formed. ic.ac.uk
Another approach involves starting from optically active cyanohydrins. ic.ac.uk This method introduces a tert-butyl group via the Ritter reaction, followed by hydrogenation and deprotection steps. ic.ac.uk However, a significant challenge with this route has been achieving the final deprotection without causing racemization or decomposition of the product. ic.ac.uk
Once the desired enantiomer of the salbutamol precursor is obtained, the formation of the acetonide can be achieved. This protective group is typically introduced to shield the catechol hydroxyl groups during subsequent reactions, such as N-benzylation.
A notable process for producing optically pure (R)-salbutamol involves the use of a chiral borane (B79455) catalyst derived from a chiral aminoalcohol to reduce salicylaldamino ketone. google.com This method highlights the importance of asymmetric catalysis in achieving high yield and optical purity. google.com
| Method | Key Reagents/Catalysts | Outcome | Challenges |
| Asymmetric Reduction | Chiral oxazaborolidines, borohydride (B1222165) | High enantiomeric excess (ee) of salbutamol precursor. ic.ac.ukic.ac.uk | Catalyst selection is critical for stereospecificity. ic.ac.uk |
| Cyanohydrin Route | Optically active cyanohydrins, Ritter reaction | Introduction of N-tert-butyl group. ic.ac.uk | Racemization and decomposition during deprotection. ic.ac.ukresearchgate.net |
| Asymmetric Catalysis | Chiral borane catalyst, salicylaldamino ketone | High yield and high optical purity of (R)-salbutamol. google.com | Industrial scale-up and catalyst cost. |
Chiral Auxiliaries and Catalysts in Benzylation Reactions
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be attached to the salbutamol acetonide precursor before the benzylation step. For example, pseudoephedrine can act as a chiral auxiliary, where its stereochemistry directs the approach of the benzylating agent. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed, leaving the desired enantiomerically enriched product.
The use of chiral catalysts is another powerful strategy. For instance, a chiral ruthenium catalyst has been employed in the hydrogenation of certain precursors to produce products with high optical purity. core.ac.uk Similarly, chiral diamine-ruthenium-BINAP systems have been used for the asymmetric hydrogenation of related ketones, yielding products with excellent enantioselectivity. researchgate.net While direct literature on the use of specific chiral catalysts for the N-benzylation of salbutamol acetonide is sparse, the principles from related reactions suggest their potential applicability.
Optical Resolution Methodologies for Racemic Mixtures
When enantioselective synthesis is not feasible or economical, the resolution of a racemic mixture is a common alternative. This involves separating the two enantiomers of a compound.
Diastereomeric Salt Formation and Fractional Crystallization
A widely used industrial method for resolving racemic amines is through the formation of diastereomeric salts. core.ac.uk This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. core.ac.uk
| Resolving Agent | Solvent System | Outcome | Reference |
| di-p-toluoyl-D-tartaric acid | Methanol-ethyl acetate (B1210297) (1:2) | 38.7% yield of (R)-enantiomer with 99.1% ee. researchgate.net | Ferrayoli et al., 2000 researchgate.netnih.gov |
| (+) 4-nitro tartranilic acid | Alkyl acetate and C1-C4 alcohol | High optical purity R(-) salbutamol. google.comgoogle.com | US Patent 20100204516A1 google.com |
| (L) tartaric acid | Methanol | Pure R (-) salbutamol tartrate. google.comgoogle.com | EP1349828B1 google.com |
Chromatographic Enantioseparation Techniques
Chromatographic methods offer a powerful alternative for separating enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common analytical and preparative technique. science.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile for separating a wide range of chiral compounds, including those with sulfoxide (B87167) groups. researchgate.net
For salbutamol enantiomers, capillary electrophoresis has also been successfully employed. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the electrophoresis buffer, baseline separation of the (R)- and (S)-enantiomers can be achieved. medicine.dp.uanih.gov The choice of cyclodextrin, the pH of the mobile phase, and the applied electric field are critical parameters for successful separation. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Once a single enantiomer has been synthesized or isolated, its enantiomeric purity must be determined. Chiroptical spectroscopy techniques are invaluable for this purpose as they are sensitive to the three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net
Electronic Circular Dichroism (ECD) is a powerful tool for both qualitative and quantitative analysis of chiral compounds. researchgate.netnih.gov Enantiomers produce ECD spectra that are mirror images of each other. nih.gov The intensity of the Cotton effect in the ECD spectrum is directly proportional to the enantiomeric excess (ee) of the sample. nih.govresearchgate.net By creating a calibration curve with samples of known enantiomeric purity, the ee of an unknown sample can be accurately determined. nih.govhindsinstruments.com For many chiral drugs, the (S)-isomers exhibit a negative Cotton effect, while the (R)-isomers show a positive one. nih.govresearchgate.net
Vibrational Circular Dichroism (VCD) is another chiroptical technique that can be used to determine enantiomeric purity and even the absolute configuration of a molecule. researchgate.net While sometimes less accurate than optical rotation for determining enantiomeric purity, VCD has shown great promise as a direct method for assigning absolute configuration, offering an alternative to X-ray crystallography. researchgate.net
Optical Rotation Studies
Optical rotation is a key characteristic of chiral molecules, quantifying the extent to which a compound rotates the plane of polarized light. This experimental value is fundamental for characterizing enantiomers, which will rotate light to an equal but opposite degree.
A thorough review of scientific literature and chemical databases reveals no published studies that specifically report the optical rotation values for the enantiomers of this compound. While research on the resolution of racemic salbutamol acetonide exists, the specific optical rotation data for the N-benzylated form has not been documented. core.ac.uk
Table 1: Optical Rotation Data for this compound
| Stereoisomer | Specific Rotation (°) | Solvent | Temperature (°C) | Wavelength (nm) |
| (R)-N-Benzyl Salbutamol Acetonide | Data not available | Data not available | Data not available | Data not available |
| (S)-N-Benzyl Salbutamol Acetonide | Data not available | Data not available | Data not available | Data not available |
This table reflects the absence of specific experimental data in publicly accessible scientific literature.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing detailed information about the secondary structure of proteins and the absolute configuration of small chiral molecules.
Despite the utility of this technique, there are no specific studies available that have performed and published the Circular Dichroism spectra for the stereoisomers of this compound. Research has been conducted on salbutamol itself, but these findings cannot be directly extrapolated to its N-benzyl acetonide derivative due to the influence of the additional chemical moieties on the chiroptical properties.
Table 2: Circular Dichroism (CD) Spectroscopy Data for this compound
| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| (R)-N-Benzyl Salbutamol Acetonide | Data not available | Data not available |
| (S)-N-Benzyl Salbutamol Acetonide | Data not available | Data not available |
This table indicates that no specific experimental CD spectra have been published for this compound.
Stereoisomers as Probes in Mechanistic Chemical Biology
Stereoisomers of biologically active compounds can serve as valuable probes to elucidate mechanisms of action, receptor binding, and metabolic pathways. The differential effects of enantiomers can provide critical insights into the stereospecificity of biological targets.
While the stereoisomers of salbutamol have been studied to understand their different interactions with adrenergic receptors, there is no evidence in the scientific literature to suggest that the stereoisomers of this compound have been specifically utilized as probes in mechanistic chemical biology studies. nih.govnih.gov The N-benzyl and acetonide protecting groups would likely alter the compound's interaction with biological targets compared to salbutamol, necessitating specific studies on this derivative. The oxazolidine (B1195125) ring, a related structure, is a core substructure in various bioactive compounds. pharmaffiliates.com
Molecular Interactions and Mechanistic Insights in Vitro and in Silico Studies
Computational Chemistry and Molecular Modeling Studies
Computational methods are instrumental in predicting the molecular properties and interactions of N-Benzyl Salbutamol (B1663637) Acetonide, guiding further experimental investigation. These in silico approaches provide a detailed view of the molecule's conformational preferences, potential binding modes to receptors, and electronic structure.
Conformational analysis is critical for understanding the three-dimensional structure of N-Benzyl Salbutamol Acetonide, which dictates its interaction with biological targets. The molecule possesses several rotatable bonds, leading to a complex energy landscape with multiple stable conformers. Key areas of rotational freedom include the bond connecting the benzyl (B1604629) group to the nitrogen atom and the bonds within the ethanolamine (B43304) side chain.
Molecular docking simulations are employed to predict the binding orientation and affinity of this compound within the binding pocket of a target protein, such as the β2-adrenergic receptor (β2AR). While specific docking studies for this compound are not widely published, extensive research on its parent compound, Salbutamol, provides a strong model for its likely interactions. nih.govresearchgate.netplos.org
Salbutamol is known to bind within the transmembrane domain of the β2AR. esrf.fr Key interactions for Salbutamol include hydrogen bonds between the catechol-like hydroxyl groups and serine residues (e.g., Ser203, Ser207) on transmembrane helix 5, and an interaction between the ethanolamine hydroxyl group and an aspartate residue (e.g., Asp113) on helix 3. researchgate.netplos.org The protonated amine group also forms an ionic bond with Asp113.
For this compound, the binding mode would be altered:
Acetonide Group: The presence of the acetonide moiety protects the saligenin hydroxyls, preventing them from acting as hydrogen bond donors in the same manner as Salbutamol. This modification likely shifts the molecule's orientation to favor other types of interactions.
N-Benzyl Group: The addition of the large, hydrophobic benzyl group on the nitrogen atom would likely lead to new van der Waals or hydrophobic interactions with non-polar residues in the binding pocket. This group could potentially occupy an auxiliary pocket, which may influence binding affinity and receptor activation.
Interactive Table: Key Interacting Residues for Salbutamol in the β2-Adrenergic Receptor Binding Site This table summarizes typical interactions observed in docking studies of the parent compound, Salbutamol, which serve as a model for understanding potential interactions of its derivatives.
| Interacting Residue (β2AR) | Transmembrane Helix (TM) | Type of Interaction with Salbutamol |
| Asp113 | TM 3 | Ionic Bond, Hydrogen Bond |
| Ser203 | TM 5 | Hydrogen Bond |
| Ser207 | TM 5 | Hydrogen Bond |
| Asn293 | TM 6 | Hydrogen Bond |
| Phe290 | TM 6 | Pi-Pi Stacking |
| Tyr316 | TM 7 | Hydrogen Bond |
Data sourced from molecular docking studies of Salbutamol. researchgate.netplos.org
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netcore.ac.uk While specific QSAR models for this compound are not documented, the principles of QSAR can be applied to guide the design of new derivatives with potentially enhanced activity.
A hypothetical QSAR study on this compound derivatives would involve:
Synthesizing a Library: Creating a series of analogs by modifying specific parts of the molecule, such as substituting the benzyl ring or altering the alkyl groups on the acetonide.
Calculating Descriptors: For each analog, calculating various physicochemical and structural descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters).
Measuring Biological Activity: Testing the compounds in a relevant biological assay, such as a receptor binding assay, to determine their activity (e.g., IC50 or Ki).
Developing a Model: Using statistical methods to build a regression model that links the descriptors to the observed activity. oup.com
Such a model could predict which structural features are most important for binding and guide the synthesis of more potent or selective compounds. For example, a QSAR model might reveal that electron-withdrawing groups on the benzyl ring increase affinity for the target receptor.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound. uni-greifswald.de These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map.
This information is crucial for predicting the molecule's reactivity and interaction patterns:
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can identify electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict sites for hydrogen bonding and electrostatic interactions with a receptor.
Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. scielo.br
Bond Properties: These calculations can precisely determine bond lengths, bond angles, and dihedral angles, offering a more refined structural model than classical mechanics methods and corroborating experimental data from techniques like X-ray crystallography. uni-greifswald.de
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Modification Design
In Vitro Binding and Interaction Studies (Focus on Molecular Recognition)
In vitro studies using isolated biological components provide direct experimental evidence of molecular recognition between a ligand and its target.
Receptor binding assays are fundamental in vitro experiments used to quantify the affinity of a ligand for a specific receptor. These assays typically use cell membranes containing the receptor of interest (e.g., CHO cells stably expressing the human β1 or β2-adrenoceptor) and a radiolabeled ligand that is known to bind to the receptor. biorxiv.org The test compound, this compound, would be added in increasing concentrations to compete with the radioligand for binding.
The results of such an assay would yield the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), from which the equilibrium dissociation constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity.
Interactive Table: Binding Affinities (pKi) of Selected Beta-Adrenoceptor Ligands at the Human β1-Adrenoceptor This table provides context by showing binding data for known ligands. A higher pKi value corresponds to a higher binding affinity.
| Compound | Ligand Type | pKi at β1-Adrenoceptor |
| Salbutamol | Agonist | 5.7 ± 0.1 |
| Salmeterol | Agonist | 7.6 ± 0.1 |
| Formoterol | Agonist | 7.8 ± 0.1 |
| Isoprenaline | Agonist | 7.2 ± 0.1 |
| Propranolol | Antagonist | 8.8 ± 0.1 |
| Metoprolol | Antagonist | 7.5 ± 0.0 |
Data represents the mean ± SEM from competition binding assays. biorxiv.org
Enzyme Inhibition Kinetics and Mechanisms (e.g., Cholinesterases if applicable)
A study investigating the influence of several bronchodilating β2-agonists on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity demonstrated that these compounds, including salbutamol, act as reversible inhibitors. nih.gov The inhibition potency was generally higher for BChE than for AChE. nih.gov For salbutamol, the inhibition constant (Ki) against usual BChE was found to be significantly lower than against AChE, indicating a degree of selectivity. nih.gov Specifically, salbutamol was found to inhibit usual BChE 28 times more potently than AChE. nih.gov
Kinetic and docking studies on a series of β2-agonists suggest that the inhibition potency may be related to the size and structure of the hydroxyaminoethyl chain on the benzene (B151609) ring. nih.gov For instance, the substitution of a hydroxyl group with a hydroxymethyl group, as seen in salbutamol compared to terbutaline, resulted in a two-fold increase in inhibition potency. nih.gov It is important to note that these studies did not observe stereoselectivity in the cholinesterase inhibition by the tested β2-agonists. nih.gov
Further research on other N-benzyl derivatives has highlighted their potential as cholinesterase inhibitors, although these are not direct analogues of this compound. nih.gov The presence of an N-benzyl group in other molecular scaffolds has been associated with inhibitory activity against cholinesterases. nih.gov However, without direct experimental data, the specific inhibitory activity and kinetics of this compound on cholinesterases remain speculative.
Table 1: Cholinesterase Inhibition Data for Salbutamol and Related Compounds
| Compound | Enzyme | Inhibition Constant (Ki) (μM) | Selectivity (BChE/AChE) |
| Salbutamol | Acetylcholinesterase (AChE) | 2.0 ± 0.2 researchgate.net | 28 nih.gov |
| Butyrylcholinesterase (BChE) | 0.071 ± 0.006 researchgate.net | ||
| Terbutaline | Acetylcholinesterase (AChE) | 4.0 ± 0.4 | 27 |
| Butyrylcholinesterase (BChE) | 0.15 ± 0.01 | ||
| Fenoterol | Acetylcholinesterase (AChE) | 1.4 ± 0.2 | 36 |
| Butyrylcholinesterase (BChE) | 0.039 ± 0.003 |
Data presented is for salbutamol and other β2-agonists, not this compound, and is based on available literature. nih.govresearchgate.net
Cellular Assays for Intracellular Signaling Pathway Analysis (Focus on molecular mechanisms, not downstream physiological effects)
Direct cellular assay data detailing the intracellular signaling pathway analysis specifically for this compound is not currently published. However, extensive research on its parent compound, salbutamol, provides a well-established framework for its primary molecular mechanism of action.
Salbutamol is a selective β2-adrenergic receptor agonist. wikipedia.org The activation of β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular events. wikipedia.org Upon agonist binding, the receptor couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. wikipedia.org This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org
The rise in intracellular cAMP levels is a critical step in the signaling pathway. wikipedia.org cAMP acts as a second messenger and activates protein kinase A (PKA). nih.gov PKA, in turn, phosphorylates various downstream target proteins. nih.gov One of the key consequences of PKA activation in bronchial smooth muscle cells is the inhibition of myosin phosphorylation and a reduction in intracellular calcium ion concentrations, which are essential for muscle contraction. wikipedia.org
Cellular assays on human airway epithelial cell lines have shown that salbutamol can stimulate cell proliferation. ersnet.org This effect is mediated by the stimulation of β2-adrenergic receptors and the subsequent generation of cAMP. ersnet.org The growth-promoting effect was mimicked by other cAMP-generating agents like forskolin (B1673556) and was inhibited by a cAMP antagonist. ersnet.org Furthermore, studies have indicated that salbutamol-induced activation of the cAMP pathway can lead to the phosphorylation of MAP kinase in certain airway epithelial cells. ersnet.org
It is important to emphasize that the presence of the N-benzyl and acetonide groups on the salbutamol structure could potentially modulate its interaction with the β2-adrenergic receptor and subsequent signaling events. However, without specific experimental data for this compound, any such effects remain hypothetical.
Table 2: Key Molecular Events in the Intracellular Signaling of Salbutamol
| Step | Molecular Event | Key Proteins/Molecules Involved |
| 1 | Receptor Binding | Salbutamol, β2-adrenergic receptor |
| 2 | G Protein Activation | Gs alpha subunit |
| 3 | Enzyme Activation | Adenylyl cyclase |
| 4 | Second Messenger Production | ATP, cyclic AMP (cAMP) |
| 5 | Kinase Activation | Protein Kinase A (PKA) |
| 6 | Downstream Phosphorylation | Various target proteins |
This table outlines the generally accepted signaling pathway for salbutamol. Specific data for this compound is not available.
Mechanistic Investigations of Chemical Transformations Induced by Biological Media
Peroxidative Metabolism Studies with Model Systems
While there are no specific studies on the peroxidative metabolism of this compound, research on salbutamol and other phenolic β2-agonists provides valuable insights into potential metabolic pathways in the presence of peroxidases.
Studies have shown that in the presence of hydrogen peroxide, peroxidases such as myeloperoxidase (MPO) and lactoperoxidase (LPO) can catalyze the oxidation of phenolic β2-agonists like salbutamol. nih.govnih.gov MPO is commonly secreted by activated neutrophils in inflamed airways, and LPO is naturally present in the respiratory system. nih.govnih.gov The oxidation of salbutamol by the MPO/H2O2 system leads to the formation of new species, likely including an o,o′-dimer, which exhibits an absorbance peak around 315 nm. nih.gov This process is dependent on the concentrations of both the agonist and hydrogen peroxide. nih.gov
The enzymatic oxidation can be inhibited by various substances, including azide, cyanide, thiocyanate, ascorbate (B8700270), glutathione (B108866), and methimazole. nih.govnih.gov The inhibitory action of ascorbate and glutathione is associated with their own oxidation by the phenoxyl radicals derived from the agonist. nih.govnih.gov Electron paramagnetic resonance (EPR) studies have detected the formation of free radical metabolites from β2-agonists during this peroxidative process. nih.govnih.gov
It is plausible that the N-benzyl group in this compound could influence its susceptibility to peroxidative metabolism. The bulky benzyl group might sterically hinder the approach of the peroxidase enzyme to the phenolic ring, potentially altering the rate and products of oxidation compared to salbutamol. However, without direct experimental evidence, this remains a hypothesis.
Table 3: Factors Influencing Peroxidative Metabolism of Salbutamol
| Factor | Effect on Salbutamol Oxidation | Reference |
| Myeloperoxidase (MPO) | Catalyzes oxidation | nih.govnih.gov |
| Lactoperoxidase (LPO) | Catalyzes oxidation | nih.govnih.gov |
| Hydrogen Peroxide (H2O2) | Essential co-substrate | nih.govnih.gov |
| Azide, Cyanide | Inhibition | nih.govnih.gov |
| Ascorbate, Glutathione | Inhibition | nih.govnih.gov |
This table summarizes findings for salbutamol, as specific data for this compound is unavailable.
Investigation of Degradation Pathways in Simulated Biological Environments (not in vivo)
Specific studies on the degradation pathways of this compound in simulated biological environments are not documented in the available literature. However, studies on salbutamol provide some indication of its stability and degradation in such media.
Research on the stability of salbutamol in various solutions has shown that it can degrade under certain conditions. nih.gov For instance, a study investigating the stability of salbutamol in urine samples at different pH values found a reduction in its concentration over time, with up to a 25.8% decrease after 5 weeks. nih.gov This suggests that the stability of salbutamol and its derivatives can be influenced by the pH of the biological medium.
The impact of simulated lung fluid (SLF) on the solubility and potential degradation of salbutamol sulphate has also been investigated. nih.govresearchgate.net One study found no notable impact of SLF components, such as lipids and albumin, on the solubility of the highly soluble salbutamol sulphate. nih.govresearchgate.net Another study using proliposome formulations of salbutamol found that hydration in SLF versus deionized water resulted in differences in particle size, zeta potential, and entrapment efficiency, suggesting that the components of SLF can influence the physicochemical properties of drug delivery systems. sysrevpharm.org
The degradation of salbutamol has also been studied under photocatalytic conditions, which may not directly simulate biological degradation but reveals potential transformation products. nih.gov These studies have identified several degradation products, indicating that the salbutamol molecule can be modified at various positions. nih.gov
The acetonide group in this compound is a protective group for the diol functionality of salbutamol. It is known that acetonides can be hydrolyzed under acidic conditions. Therefore, in acidic biological environments, it is conceivable that this compound could undergo hydrolysis to release N-Benzyl Salbutamol. The stability of the N-benzyl group under these conditions would also need to be considered. Without specific experimental data, the precise degradation pathways and kinetics of this compound in simulated biological fluids remain to be determined.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is a cornerstone for the separation and analysis of N-Benzyl Salbutamol (B1663637) Acetonide and related substances. Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of salbutamol and its derivatives. researchgate.net Method development for compounds like N-Benzyl Salbutamol Acetonide often involves reverse-phase chromatography, which separates molecules based on their hydrophobicity.
Detailed research findings for related compounds, which inform the methodology for this compound, show that a C18 column is frequently the stationary phase of choice. csfarmacie.czresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent, most commonly acetonitrile (B52724) or a methanol/acetonitrile mixture. researchgate.netcsfarmacie.cz A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in a sample mixture. csfarmacie.cz Detection is commonly performed using a UV detector, with the wavelength set at or near the maximum absorbance of the analyte, which for salbutamol derivatives is often around 276-277 nm. csfarmacie.czresearchgate.net The flow rate is generally maintained around 1.0 mL/min, and the column temperature is controlled (e.g., at 35 °C) to ensure reproducibility. csfarmacie.cz The validation of such methods is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.net
Table 1: Example HPLC Method Parameters for Analysis of Salbutamol-Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | ACE C18 (150x4.6 mm, 5 µm) | csfarmacie.czresearchgate.net |
| Mobile Phase A | 0.05% Triethylamine (B128534) (TEA) solution, pH 5.5 | csfarmacie.cz |
| Mobile Phase B | Methanol: Acetonitrile (50:50 v/v) | csfarmacie.cz |
| Flow Rate | 1.0 mL/min | researchgate.netcsfarmacie.cz |
| Detection | UV at 277 nm | csfarmacie.cz |
| Column Temp. | 35 °C | csfarmacie.cz |
| Elution Mode | Gradient | csfarmacie.cz |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the detection and quantification of trace-level impurities or metabolites, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. mdpi.commdpi.com The use of smaller particles (typically under 2 µm) in UPLC columns results in higher resolution, improved peak efficiency, and significantly faster analysis times. mdpi.com
In the context of salbutamol-related compounds, UHPLC-MS/MS is instrumental for differentiating stereoisomers and their metabolites in complex matrices like urine. mdpi.com A chiral chromatography method, for instance, might utilize a teicoplanin-based column to separate enantiomers. mdpi.com The mass spectrometer, often a triple quadrupole (QQQ), is operated in multiple reaction monitoring (MRM) mode. This allows for highly specific detection by monitoring a particular fragmentation of a parent ion into a product ion. For example, after the loss of an SO₃ group from a sulfated metabolite, the fragmentation pattern becomes similar to that of the parent salbutamol. mdpi.com This level of specificity is critical for trace analysis where background interference can be significant. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While liquid chromatography is ideal for non-volatile and thermally labile molecules like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile byproducts that may be present from the synthesis process. uoa.gr These can include residual solvents (e.g., acetone (B3395972), methanol) or other low molecular weight reagents.
In a typical GC-MS analysis, the sample is injected into a heated port to vaporize the volatile components. These are then separated on a capillary column (e.g., a fused silica (B1680970) tube coated with a phenyl-methyl silicon polymer) based on their boiling points and interaction with the stationary phase. pmda.go.jp The temperature of the column is programmed to increase gradually, allowing for the sequential elution of compounds. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass spectra that can be used to identify the individual byproducts by comparison to spectral libraries. uoa.gr This technique is essential for ensuring that the final compound is free from potentially toxic volatile impurities.
Spectrophotometric and Spectrofluorometric Methods
Spectroscopic methods provide valuable information about the structure and electronic properties of this compound.
UV-Vis Spectroscopy and Derivative Spectroscopy for Structural Probing
UV-Visible spectroscopy is a straightforward and accessible method for the quantitative analysis and structural probing of compounds containing chromophores. Salbutamol and its derivatives possess a substituted benzene (B151609) ring, which gives rise to characteristic UV absorption. Studies on salbutamol show a maximum absorbance (λmax) at approximately 276 nm in 0.1N HCl. researchgate.net This absorbance maximum is a key parameter used for quantification in HPLC-UV detection.
Derivative spectroscopy, which involves calculating the first or higher-order derivative of the absorbance spectrum, can be a powerful tool for resolving overlapping spectral bands from multiple components in a mixture. nih.gov By transforming sharp peaks into bipolar signals, it can help in the quantification of an analyte in the presence of interfering impurities, which might not be fully separated chromatographically. nih.govresearchgate.net For instance, the analysis of salbutamol-related impurities such as salbutamol aldehyde and salbutamol ketone has been successfully performed using first and second derivative spectra. nih.gov
Table 2: UV Spectroscopic Data for Salbutamol
| Parameter | Value | Condition | Source |
|---|---|---|---|
| λmax | 276 nm | In 0.1N HCl | researchgate.net |
| λmax | 279.6 nm | In water (for fluorescence excitation) | nih.gov |
| Application | Quantification, Structural Probing | - | researchgate.netnih.gov |
Fluorescence Spectroscopy for Conformational Dynamics
Fluorescence spectroscopy offers high sensitivity for studying the electronic properties and microenvironment of fluorescent molecules. While salbutamol itself exhibits native fluorescence, its intensity can be influenced by its environment. Research has shown that the fluorescence intensity of salbutamol sulphate can be significantly enhanced through the formation of an inclusion complex with β-cyclodextrin. nih.gov This enhancement is attributed to the hydrophobic cavity of the cyclodextrin (B1172386), which shields the salbutamol molecule and reduces quenching effects. nih.gov For this complex, an excitation wavelength of 279.6 nm and an emission wavelength of 609.8 nm were reported. nih.gov
Although direct studies on the conformational dynamics of this compound using this technique are not widely published, advanced methods like single-molecule fluorescence spectroscopy are potent tools for mapping the folding landscapes and conformational changes of molecules. nih.govuzh.ch Such techniques could theoretically be applied to understand how the N-benzyl and acetonide groups influence the flexibility and conformational states of the core salbutamol structure.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of analytical detail in a single run. ijarnd.com They are indispensable for the analysis of complex mixtures, such as bulk drug substances containing process-related impurities. For this compound, these techniques enable its separation from Salbutamol and other impurities, followed by immediate structural identification.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Infrared (LC-IR) spectroscopy represent powerful tools for the unambiguous identification of components in a mixture without the need for prior isolation. nih.govnih.gov
LC-NMR: This technique directly couples the separation power of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. As the separated analyte, such as this compound, elutes from the HPLC column, it flows through a specialized NMR flow probe for analysis.
Application in Analysis: In the context of Salbutamol synthesis, LC-NMR can be employed to analyze the final product mixture. It can rapidly identify known compounds and provide detailed structural information on unknown process-related impurities. For this compound, an LC-NMR experiment would confirm the presence and connectivity of the benzyl (B1604629) group, the tert-butyl group, and the acetonide protecting group through 1H and 13C NMR spectra, including 2D experiments like COSY and HSQC, performed in either on-flow or stopped-flow mode. This is particularly valuable for confirming the structure of novel impurities or metabolites. nih.govnih.gov
LC-IR: This method links HPLC with Infrared (IR) spectroscopy, a technique highly effective for identifying specific functional groups within a molecule. ijarnd.com The IR spectrum provides a unique molecular fingerprint. For this compound, an online LC-IR analysis would be used to confirm the presence of key functional groups post-separation. For instance, it could verify the characteristic C-O stretches of the acetonide and ether linkages and the presence of the hydroxyl (-OH) group, distinguishing it from related ketone impurities. ijarnd.com
Capillary Electrophoresis (CE) is a high-efficiency separation technique renowned for its high resolving power, minimal sample consumption, and speed. mdpi.comresearchgate.net It is particularly well-suited for the analysis of chiral drugs like Salbutamol and its derivatives. nih.govnih.gov
CE separates ionic species in a capillary filled with an electrolyte solution under the influence of an electric field. For this compound, which is a basic compound, CE offers an excellent alternative to HPLC for purity testing and impurity profiling.
Chiral Separations: Since this compound possesses a stereocenter, chiral CE methods are essential for resolving its enantiomers. This is commonly achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs), such as sulfated β-cyclodextrin (SCD) or carboxymethyl-β-cyclodextrin (CM-β-CD), are frequently used for the enantioseparation of Salbutamol and could be adapted for its derivatives. nih.govnih.govjiangnan.edu.cn
Method Optimization: The successful separation of this compound by CE would depend on the optimization of several parameters, including the type and concentration of the chiral selector, buffer pH and concentration, applied voltage, and capillary temperature. nih.govnih.gov Studies on Salbutamol have demonstrated that phosphate or acetate (B1210297) buffers at acidic to neutral pH are effective. nih.govnih.govnih.gov
Detection: CE can be coupled with various detectors. While UV detection is common, coupling CE with a mass spectrometer (CE-MS) provides enhanced sensitivity and specificity, allowing for the determination of trace-level impurities and providing mass information for peak identification. mdpi.comuliege.be
Table 1: Exemplary Capillary Electrophoresis Conditions for Salbutamol Analysis This table summarizes typical parameters used for the analysis of the parent compound, Salbutamol, which would serve as a starting point for developing a method for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Technique | Chiral CE | Chiral CE | CE-C4D |
| Chiral Selector | Sulfated β-cyclodextrin (SCD) | Carboxymethyl-β-CD (CM-β-CD) | None |
| Selector Conc. | 0.25% (w/w) nih.gov | 13.1 mg/mL nih.gov | N/A nih.gov |
| Background Electrolyte | 50 mM Phosphate nih.gov | 25 mM Acetate nih.gov | 10 mM Acetic acid/Sodium acetate nih.gov |
| pH | 2.24 nih.gov | 5.0 nih.gov | 4.9 nih.gov |
| Applied Voltage | 10 kV nih.gov | 20 kV nih.gov | Not Specified |
| Detection | UV | UV | Contactless Conductivity (C4D) nih.gov |
| Analysis Time | < 20 minutes nih.gov | ~ 2 minutes nih.gov | Not Specified |
LC-NMR and LC-IR for Online Structural Characterization
Reference Standard Preparation and Characterization Protocols
The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of this compound as an impurity in Salbutamol. researchgate.net The preparation and characterization process must be robust and thoroughly documented.
Preparation: The synthesis of a reference standard for this compound can be adapted from established routes for related Salbutamol derivatives. evitachem.com A plausible synthetic pathway involves a two-step process:
Acetonide Formation: Protection of the phenolic and primary alcohol groups of Salbutamol using acetone with an acid catalyst to form the 2,2-dimethyl-4H-1,3-benzodioxin ring system. evitachem.com
N-Benzylation: Reaction of the resulting Salbutamol acetonide intermediate with benzyl chloride in the presence of a suitable base to introduce the benzyl group onto the secondary amine. evitachem.com
Following synthesis, the crude product must be purified, typically using preparative HPLC or column chromatography, to achieve the high level of purity (>95%) required for a reference standard. lgcstandards.com
Characterization: A comprehensive characterization protocol is employed to unambiguously confirm the identity and purity of the prepared standard. This involves a suite of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy is the primary tool for structural elucidation. mdpi.com It confirms the covalent structure, including the successful attachment of the benzyl and acetonide groups and their positions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition, confirming the molecular formula (C₂₃H₃₁NO₃). mdpi.comresearchgate.net Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that further support the proposed structure.
Chromatographic Purity: The purity of the reference standard is typically determined by HPLC with UV detection. The area percentage of the main peak is used to establish the purity value. lgcstandards.com
Infrared (IR) Spectroscopy: IR analysis confirms the presence of expected functional groups and provides a reference spectrum for future identification.
Table 2: Key Characterization Data for this compound Reference Standard
| Analytical Technique | Parameter | Expected Finding / Data |
| Mass Spectrometry | Molecular Formula | C₂₃H₃₁NO₃ nih.govpharmaffiliates.com |
| Molecular Weight | 369.51 g/mol lgcstandards.compharmaffiliates.com | |
| [M+H]⁺ Ion | ~370.2377 | |
| ¹H NMR | Key Signals | Resonances corresponding to tert-butyl, acetonide methyls, benzyl, and aromatic protons. |
| ¹³C NMR | Key Signals | Resonances for all 23 distinct carbon atoms, including the quaternary carbons of the acetonide and tert-butyl groups. mdpi.com |
| HPLC | Purity | >95% lgcstandards.com |
| IR Spectroscopy | Key Absorptions | Bands for O-H stretch, C-H (aliphatic/aromatic) stretches, C-O ether stretches. |
N Benzyl Salbutamol Acetonide As a Synthetic Intermediate and Building Block
Role in the Synthesis of Other Complex Organic Molecules
The primary role of N-Benzyl Salbutamol (B1663637) Acetonide in synthetic chemistry is to serve as a stable, manipulable precursor for more complex molecules. evitachem.com Its protected functional groups allow chemists to perform reactions on other parts of the molecule that would otherwise be incompatible with a free amine or diol. A notable application is its use as an intermediate in the preparation of the Albuterol Methyl Ether Hydrochloride Salt. cymitquimica.comas-1.co.jp This demonstrates its function as a building block where the core structure of salbutamol is required, but with specific modifications that are best introduced while other reactive sites are masked.
| Molecule Synthesized from N-Benzyl Salbutamol Acetonide | Application/Description | Reference |
| Albuterol Methyl Ether Hydrochloride Salt | A derivative of salbutamol used in research. | cymitquimica.comas-1.co.jp |
| Salbutamol | The N-benzyl and acetonide groups are removed to yield the final active pharmaceutical ingredient. | youtube.comgoogle.com |
Utilization in Multistep Organic Synthesis Sequences
Multistep synthesis is fundamental to the creation of complex organic molecules, including pharmaceuticals. trine.edu Intermediates like this compound are vital in these sequences because they represent a stable form of a key molecular fragment that can be carried through several reaction steps before final deprotection. researchgate.netgoogle.com For example, the synthesis of salbutamol itself involves multiple stages where protection and deprotection are critical for achieving the desired final product with high yield and purity. google.com
This compound is well-suited for both convergent and divergent synthetic strategies.
Convergent Synthesis: In a convergent approach, different fragments of a target molecule are synthesized independently before being coupled together. This compound can act as one such advanced fragment—the functionalized phenylethanolamine core—ready for coupling with another molecular piece. This approach is common in the synthesis of complex pharmaceutical agents. research-solution.com
Divergent Synthesis: This strategy involves using a common intermediate to generate a library of related compounds. This compound is an ideal starting point for divergent synthesis. After its formation, the N-benzyl protecting group can be removed, and the resulting secondary amine can be reacted with a variety of different chemical groups to produce a series of novel N-substituted salbutamol analogs. nih.govresearchgate.net This allows for the systematic exploration of structure-activity relationships (SAR) to identify compounds with improved properties. oup.com
The utility of this compound is fundamentally linked to protecting group chemistry. A protecting group temporarily blocks a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. organic-chemistry.orgresearchgate.net
Acetonide Group: The acetonide serves as a protecting group for the 1,2-diol system (the phenolic hydroxyl and the benzylic alcohol) of the salbutamol core. evitachem.comsfu.ca This is typically formed by reacting the diol with acetone (B3395972) under acidic conditions. evitachem.com This protection is crucial to prevent these hydroxyl groups from undergoing unwanted reactions, such as oxidation or etherification, during subsequent synthetic steps. The acetonide can be removed later under acidic aqueous conditions to restore the diol. core.ac.uk
N-Benzyl Group: The benzyl (B1604629) group protects the secondary amine. mpdkrc.edu.in Amines are nucleophilic and can react with many electrophilic reagents. organic-chemistry.org By converting the amine to an N-benzyl derivative, its nucleophilicity is significantly reduced. This group is typically introduced via reaction with benzyl chloride. evitachem.com A key advantage of the benzyl protecting group is its facile removal by catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst with hydrogen gas), a process that is generally mild and does not affect many other functional groups. youtube.commpdkrc.edu.in
| Protecting Group | Functional Group Protected | Typical Formation Reagents | Typical Cleavage Conditions |
| Acetonide | 1,2-Diol (Phenolic & Benzylic Alcohols) | Acetone, acid catalyst (e.g., p-toluenesulfonic acid) | Acidic hydrolysis (e.g., dilute HCl) |
| N-Benzyl | Secondary Amine | Benzyl chloride, base | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
Integration into Convergent and Divergent Synthetic Routes
Investigation as a Precursor for Novel Chemical Entities
The exploration of new chemical entities is a cornerstone of medicinal chemistry, aiming to discover molecules with novel or enhanced biological activities. mpdkrc.edu.in this compound provides a robust platform for these investigations.
One of the most direct applications of this compound as a building block is in the synthesis of N-substituted salbutamol analogs. nih.gov The synthetic sequence involves the removal of the N-benzyl group via hydrogenolysis to yield the secondary amine intermediate (Salbutamol Acetonide). cymitquimica.commpdkrc.edu.in This amine is then available for reaction with a wide array of electrophiles, such as alkyl halides or acyl chlorides, to introduce diverse substituents onto the nitrogen atom. This approach has been used to study the structure-activity relationships of β2-adrenergic agonists, investigating how the size, lipophilicity, and electronic properties of the N-substituent affect receptor binding and activity. nih.govoup.com
| Example N-Substituent | Reagent for Introduction (Post-Debenzylation) | Potential Purpose of Modification |
| Methyl | Methyl iodide (CH₃I) | Investigate effect of minimal steric bulk. |
| Isopropyl | 2-Iodopropane | Explore changes in steric bulk and lipophilicity. |
| Phenylacetyl | Phenylacetyl chloride | Introduce aromatic and amide functionalities. |
| 4-Methoxybenzyl | 4-Methoxybenzyl bromide | Modify electronic properties and potential receptor interactions. |
Future Research Perspectives and Emerging Methodologies
Exploration of Novel Protecting Group Strategies
The synthesis of N-Benzyl Salbutamol (B1663637) Acetonide and related molecules often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. google.com The acetonide group, for instance, serves to protect the hydroxyl groups of salbutamol. evitachem.com Future research will likely focus on the development and implementation of more efficient and versatile protecting group strategies.
Furthermore, the development of orthogonal protecting group strategies will be crucial for the synthesis of more complex derivatives. This involves using multiple protecting groups that can be selectively removed under different conditions, allowing for precise modification of specific functional groups within the molecule. The selective deprotection of N-benzyl groups using enzymatic methods, such as laccase from Trametes versicolor in the presence of TEMPO, represents a greener and highly chemoselective alternative to traditional methods. rsc.org This approach has shown excellent yields and tolerance for other functional groups like secondary amines and alcohols. rsc.org
| Strategy | Potential Advantages | Research Focus |
| Alternative Ketal/Acetal (B89532) Protecting Groups | Improved stability, ease of removal, higher yields. | Screening of various aldehydes and ketones for protection of diol systems. |
| Silyl (B83357) Ethers | Tunable stability based on the silyl substituent. | Investigation of different silyl chlorides and their deprotection conditions. |
| Orthogonal Protecting Groups | Precise, multi-step modifications of the molecule. | Development of protecting group pairs with non-interfering removal conditions. |
| Enzymatic Deprotection | High selectivity, mild reaction conditions, environmentally friendly. | Exploration of different enzymes and mediators for N-debenzylation. |
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry are increasingly influencing pharmaceutical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on N-Benzyl Salbutamol Acetonide will undoubtedly incorporate these principles to develop more sustainable synthetic routes.
One major focus will be the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For example, research has explored the use of aqueous solutions for certain synthetic steps, reducing the reliance on volatile organic compounds. mdpi.com The use of biocatalysis, as seen in the enzymatic deprotection of N-benzyl groups, is another key aspect of green chemistry. rsc.org
Furthermore, improving the atom economy of the synthesis is a critical goal. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. The development of catalytic processes, such as the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction for salbutamol synthesis, can significantly improve reaction efficiency and reduce waste. google.com
| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in reaction and purification steps. mdpi.com | Reduced environmental pollution and worker exposure to hazardous materials. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis. | Decreased reliance on petrochemicals and a more sustainable process. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. google.com | Higher efficiency, reduced waste, and lower costs. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and a smaller carbon footprint. |
Application of Machine Learning in Predictive Synthesis and Molecular Design
Machine learning (ML) is revolutionizing drug discovery and development, and its application to the synthesis and design of molecules like this compound holds immense promise. rsc.org ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes, identify optimal reaction conditions, and even design novel molecules with desired properties. researchgate.net
In the context of this compound, ML could be used to:
Predict reaction yields and identify potential side products: This would allow chemists to prioritize the most promising synthetic routes and troubleshoot reactions more effectively.
Optimize reaction conditions: ML models can explore a vast parameter space (e.g., temperature, solvent, catalyst) to identify the conditions that maximize yield and purity.
Design novel derivatives: By learning the structure-activity relationships of related compounds, ML algorithms can propose new molecules with potentially enhanced biological activity or improved pharmacokinetic properties. researchgate.net
Advanced In Vitro Systems for Molecular Interaction Studies
Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action and for the design of new, more effective analogs. While traditional in vitro assays have provided valuable insights, advanced in vitro systems are emerging that offer a more physiologically relevant environment for studying molecular interactions.
These advanced systems include:
Cell-based assays using engineered cell lines: These cells can be engineered to express specific receptors or other proteins of interest, allowing for the detailed study of drug-target engagement. For example, genetically modified fission yeast expressing human SULT1A3 has been used to study the sulfonation of salbutamol. mdpi.comresearchgate.net
Organ-on-a-chip technology: These microfluidic devices contain living cells cultured in a way that mimics the structure and function of human organs. This technology could be used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in a more realistic setting.
Cryo-electron microscopy (cryo-EM): This powerful technique allows for the high-resolution structural determination of protein-ligand complexes, providing a detailed picture of how a drug binds to its target.
The use of such advanced in vitro systems will provide a more comprehensive understanding of the molecular interactions of this compound, facilitating the rational design of future drug candidates. Studies on salbutamol have already investigated its interactions with beta-2 adrenergic receptors and the influence of ion-pairing on its delivery. drugbank.comkcl.ac.uk
Developments in Automated and Flow Chemistry for Synthesis Optimization
Automated synthesis and flow chemistry are transforming the way chemicals are produced, offering significant advantages in terms of speed, efficiency, and safety. rsc.org These technologies are particularly well-suited for the optimization of synthetic routes and the production of pharmaceutical compounds like this compound.
Flow chemistry involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for highly reactive or hazardous processes. beilstein-journals.org The photochemical synthesis of the bioactive fragment of salbutamol has been successfully demonstrated in a self-optimizing flow chemistry platform. nih.govd-nb.info
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. rsc.org By combining automation with machine learning algorithms, it is possible to create "self-optimizing" systems that can autonomously explore a reaction space and identify the optimal conditions with minimal human intervention. rsc.orgd-nb.info This approach has the potential to dramatically accelerate the development of new and improved synthetic methods for this compound and its derivatives.
| Technology | Advantages for this compound Synthesis |
| Flow Chemistry | Precise control over reaction parameters, improved heat and mass transfer, enhanced safety, potential for scalability. beilstein-journals.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, reduced manual labor. rsc.org |
| Self-Optimizing Platforms | Autonomous exploration of reaction space, accelerated discovery of optimal conditions, integration of machine learning. rsc.orgd-nb.info |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-Benzyl Salbutamol Acetonide, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution or reductive amination to introduce the N-benzyl group to Salbutamol Acetonide. Reaction parameters such as solvent polarity (e.g., ethanol vs. solvent-free systems), temperature (25–60°C), and catalyst choice (e.g., palladium for hydrogenation) significantly influence yield. Monitor reaction progress via TLC or HPLC. For benzylation, adapt protocols from benzylamine derivatization studies, ensuring inert atmospheres to prevent oxidation .
- Data Validation : Cross-validate synthetic yields with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. How can this compound be structurally characterized using analytical techniques?
- Methodology :
- SMILES/String Analysis : Use the SMILES string
CC(C)(C)NCC(O)c1ccc(O)c(CO)c1(modified for the N-benzyl group) to generate 2D/3D models in cheminformatics software (e.g., ChemDraw, Avogadro) . - Spectroscopy : Perform H/C NMR to identify benzyl proton signals (δ 7.2–7.4 ppm) and acetonide methyl groups (δ 1.2–1.4 ppm). Compare with Salbutamol Acetonide’s reference spectra (CAS 54208-72-9) .
- Chromatography : Optimize HPLC methods with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for purity assessment .
Q. What in vitro models are suitable for evaluating the aerosol deposition efficiency of this compound?
- Methodology : Use Next Generation Impactor (NGI) systems to simulate lung deposition. Prepare particle sizes (1–5 µm) via spray drying or micronization. Compare deposition patterns between Metered-Dose Inhalers (MDIs) and Dry Powder Inhalers (DPIs). Validate using Salbutamol sulfate as a control, with quantification via UV-Vis or LC-MS .
- Data Interpretation : Normalize deposition data to lung airway replica models derived from CT scans. Address inter-device variability by adjusting excipient ratios (e.g., lactose carriers for DPIs) .
Advanced Research Questions
Q. How does N-Benzylation impact Salbutamol’s β2-adrenergic receptor binding affinity and resistance mechanisms?
- Methodology :
- Binding Assays : Conduct radioligand displacement studies using H-Salbutamol and human bronchial epithelial cell membranes. Calculate IC values for this compound vs. unmodified Salbutamol .
- Resistance Analysis : Expose cell lines to prolonged this compound treatment (72+ hours). Quantify receptor downregulation via qPCR (ADRB2 gene expression) and Western blot (β2-AR protein levels). Compare with clinical data on Salbutamol tachyphylaxis .
Q. What are the implications of combining this compound with corticosteroids like Fluocinolone Acetonide in respiratory therapies?
- Methodology : Design co-formulation studies using liposomal or nanoparticle carriers. Assess synergistic effects on bronchial smooth muscle relaxation (via ex vivo tracheal ring assays) and anti-inflammatory activity (IL-6/TNF-α suppression in macrophages). Monitor pharmacokinetic interactions using LC-MS/MS in rodent models .
- Data Contradictions : Address discrepancies in deposition efficiency between MDI/DPI devices by analyzing particle aggregation under high-humidity conditions .
Q. How can LC-MS/MS be optimized to quantify this compound in biological matrices?
- Methodology :
- Sample Prep : Extract plasma/urine samples via solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., Salbutamol-d9).
- LC Conditions : Use a gradient elution (0.1% formic acid in water/acetonitrile) on a BEH C18 column (2.1 × 50 mm, 1.7 µm).
- MS Parameters : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 368.2 → 152.1 for quantification). Validate sensitivity (LOQ <1 ng/mL) and matrix effects (<15% ion suppression) .
Q. What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?
- Methodology :
- ADMET Prediction : Use QSAR models (e.g., SwissADME, ProTox-II) to estimate logP, plasma protein binding, and hERG channel inhibition.
- Molecular Dynamics : Simulate receptor-ligand interactions (β2-AR) with GROMACS or AMBER. Compare binding free energies (MM-PBSA) between Salbutamol and its N-benzyl derivative .
Data Contradictions and Resolution
- Aerosol Deposition Variability : Evidence from MDI/DPI studies shows conflicting fine particle fractions (FPFs) for Salbutamol (15–30%). Resolve by standardizing actuation forces and humidity levels during NGI testing .
- Receptor Downregulation : Preclinical models suggest minimal β2-AR downregulation with Salbutamol, while clinical data indicate tolerance. Investigate species-specific differences (e.g., guinea pigs vs. humans) and dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
